1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17-12-16(15-6-7-15)21-13-22(17)11-10-20-18(24)19-9-8-14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAVRTVBISBZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a pyrimidine moiety, which contribute to its interactions with various biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 342.4 g/mol. The structure includes the following key components:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.4 g/mol |
| Structural Features | Cyclopropyl, Pyrimidine, Urea |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, influencing cellular processes such as:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Acting as an agonist or antagonist to modulate receptor functions, affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been screened against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Bacillus subtilis | Inhibitory |
| Klebsiella aerogenes | Inhibitory |
These studies suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that similar pyrimidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Enzyme Inhibition : A study demonstrated that a related compound inhibited dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, showcasing potential as an anticancer agent.
- Antimicrobial Screening : A series of compounds were synthesized and tested against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activity that warrants further exploration.
- Pharmacological Profiling : Pharmacological studies indicated that the compound could modulate various receptors involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is , with a molecular weight of approximately 304.37 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a subject of ongoing research.
Antiviral Activity
Recent studies suggest that compounds with similar structural motifs may exhibit antiviral properties. The indole nucleus associated with this compound has been linked to the inhibition of viral replication. In vitro assays are being employed to evaluate its efficacy against various RNA and DNA viruses, with preliminary results indicating potential inhibitory activity, characterized by specific IC50 values .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Indole derivatives have demonstrated the ability to reduce inflammation in animal models by decreasing pro-inflammatory cytokines. This suggests that this compound could serve as a novel anti-inflammatory agent .
Oncology Applications
Given its structural components, this compound may be explored for applications in oncology. Pyrimidine derivatives have shown promise in cancer treatment due to their ability to interfere with cell proliferation pathways. Ongoing research aims to elucidate the mechanisms through which this compound can inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps, including the formation of the pyrimidine core followed by functionalization to yield the final product. Key reagents and conditions are critical in ensuring high yields and purity, which are essential for subsequent biological evaluations .
Case Study 1: Antiviral Screening
In a recent study, researchers screened various derivatives of pyrimidine compounds against a panel of viruses. The results indicated that certain modifications to the structure enhanced antiviral activity, suggesting that this compound could be optimized for better efficacy against specific viral strains .
Case Study 2: Anti-inflammatory Efficacy
Another study evaluated the anti-inflammatory effects of similar compounds in murine models. Results showed significant reductions in inflammatory markers when treated with derivatives akin to this compound, supporting its potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea, and how can purity be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Pyrimidine Ring Formation : Cyclocondensation of cyclopropylcarboxamide with β-keto esters under acidic conditions (e.g., HCl/EtOH, 80°C) .
Ethyl-Phenethyl Urea Linkage : Coupling the pyrimidinone intermediate with phenethyl isocyanate via nucleophilic addition, using DMF as a solvent and triethylamine as a base (room temperature, 12 hours) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80°C (Step 1) | Prevents side reactions (e.g., ring-opening) |
| Catalyst | Triethylamine (Step 2) | Enhances nucleophilicity of amines |
| Solvent Polarity | Ethyl acetate (Step 3) | Improves separation of polar byproducts |
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrimidine ring protons (δ 6.5–8.0 ppm) and urea NH signals (δ 5.5–6.5 ppm) .
- IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
- Physicochemical Profiling :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm for purity assessment .
- Melting Point : Differential Scanning Calorimetry (DSC) to determine thermal stability (expected range: 180–200°C) .
Advanced Research Questions
Q. What computational and experimental strategies can resolve contradictions in proposed biological target interactions?
Methodological Answer : Discrepancies in target binding data (e.g., enzyme vs. receptor affinity) require:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrimidine ring (π-π stacking) and urea NH (hydrogen bonding) with target proteins (e.g., kinases) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) under physiological pH and ionic strength .
- Mutagenesis Studies : Validate docking predictions by altering key residues (e.g., Tyr→Ala in catalytic sites) .
Q. Example Data Conflict Resolution :
| Observation | Proposed Mechanism | Validation Method |
|---|---|---|
| High in vitro activity but low cellular efficacy | Poor membrane permeability | LogP measurement (octanol/water partition) |
| Inconsistent IC50 values | Redox instability in assay buffers | LC-MS stability profiling (pH 7.4, 37°C) |
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled synthesis?
Methodological Answer : Apply Box-Behnken or Central Composite Design to evaluate critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:
- Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
- Response Variables : Yield (%), Purity (area% HPLC).
Q. Case Study Workflow :
Screening Experiments : Identify significant factors via Plackett-Burman design .
Response Surface Modeling : Predict optimal conditions (e.g., X₁=75°C, X₂=1.5 eq, X₃=10h) .
Validation : Confirm reproducibility (n=3 batches, RSD <5%).
Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?
Methodological Answer :
- LC-HRMS : Identify degradation products (e.g., pyrimidine ring hydrolysis) in simulated gastric fluid (pH 2.0) .
- NMR Relaxometry : Track real-time degradation kinetics (e.g., urea bond cleavage) at 37°C .
- X-ray Crystallography : Compare parent compound and degradation product crystal structures to confirm bond cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
